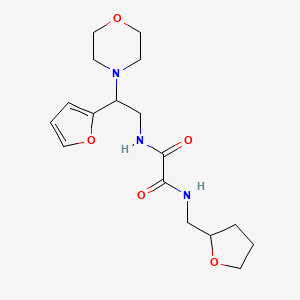

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

This compound (CAS RN: 877632-41-2) is an oxalamide derivative featuring a furan-2-yl group, a morpholinoethyl chain, and a tetrahydrofuran-2-ylmethyl substituent .

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c21-16(18-11-13-3-1-7-24-13)17(22)19-12-14(15-4-2-8-25-15)20-5-9-23-10-6-20/h2,4,8,13-14H,1,3,5-7,9-12H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWYPHHYZVUPIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Furan Derivative: The initial step involves the preparation of a furan derivative, which can be synthesized from furfural through oxidation and subsequent functionalization.

Morpholine Introduction: The furan derivative is then reacted with morpholine under controlled conditions to introduce the morpholinoethyl group.

Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and a tetrahydrofuran derivative to form the target oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between different molecular structures and biological targets. Its morpholine ring is particularly interesting for its potential interactions with enzymes and receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of multiple heterocyclic rings makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

In the industrial sector,

Biological Activity

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, with the CAS number 877631-07-7, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is with a molecular weight of 351.4 g/mol. The compound features a complex structure that includes furan and morpholine moieties, which are known to influence biological activity.

| Property | Value |

|---|---|

| CAS Number | 877631-07-7 |

| Molecular Formula | C17H25N3O5 |

| Molecular Weight | 351.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including anti-cancer properties, anti-inflammatory effects, and potential neuroprotective effects.

Mechanisms of Action:

- TRIB2 and YAP Inhibition: Similar compounds have shown significant inhibition of TRIB2 and YAP pathways, which are crucial in cancer progression and cellular growth regulation .

- Cellular Signaling Modulation: The compound may interact with specific cellular receptors or enzymes that modulate signaling pathways involved in cell proliferation and apoptosis.

- Antioxidant Activity: Preliminary studies suggest that derivatives containing furan rings often exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Case Study 1: Anti-Cancer Activity

A study evaluated the efficacy of related oxalamide derivatives against various cancer cell lines. The results indicated that compounds with similar structural features significantly inhibited cell growth in breast and prostate cancer models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of oxalamide derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal cell death induced by oxidative stress, likely through their antioxidant properties.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- In vitro Studies: In vitro assays demonstrated cytotoxic effects against multiple cancer cell lines, with IC50 values indicating potent activity.

- In vivo Efficacy: Animal models treated with this compound showed significant tumor reduction compared to controls, supporting its potential as an anti-cancer agent.

- Safety Profile: Toxicological assessments revealed a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its pharmacokinetics and long-term effects.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Compounds from (13, 14, 15) :

- Substituents : Thiazolyl, chlorophenyl, pyrrolidinyl, or piperidinyl groups.

- Activity : Designed as HIV entry inhibitors targeting the CD4-binding site. Compound 13 showed moderate antiviral activity (IC50 ~1 μM), while 14 and 15 exhibited stereoisomer-dependent efficacy .

- Key Differences : The target compound lacks the thiazole and chlorophenyl motifs, which are critical for viral gp120 binding in these analogs. The morpholine and tetrahydrofuran groups may enhance solubility but reduce lipophilicity compared to chlorophenyl-containing derivatives.

Umami Flavoring Agents (S336 and Derivatives)

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) :

- Substituents : 2,4-Dimethoxybenzyl and pyridinyl groups.

- Activity: Potent agonist of the hTAS1R1/hTAS1R3 umami taste receptor, used to replace monosodium glutamate (MSG) in food products .

- Safety: NOEL (No Observed Effect Level) = 100 mg/kg bw/day in rats, with a safety margin >33 million .

Antimicrobial Isoindoline-dione Derivatives (GMC Series)

GMC-1 to GMC-5 () :

- Substituents : Halogenated aryl (e.g., 4-bromophenyl, 3-chloro-4-fluorophenyl) and isoindoline-dione groups.

- Activity : Demonstrated in vitro antimicrobial activity against Gram-positive bacteria (MIC range: 8–32 μg/mL) .

- Key Differences : The target compound lacks halogenated aryl rings, which are essential for microbial membrane disruption in the GMC series. Its oxygen-rich heterocycles may instead favor interactions with eukaryotic targets.

Adamantyl-Containing Oxalamides ()

N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) :

- Substituents : Adamantane and benzyloxy groups.

- Key Differences : The target compound’s morpholine and tetrahydrofuran substituents likely reduce lipophilicity compared to adamantane derivatives, favoring peripheral rather than CNS activity.

Furan-Containing Analogues ()

MNFO (N1-(Furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide) :

- Substituents : Furan-2-ylmethyl and naphthyl groups.

- Key Differences: The target compound’s morpholinoethyl and tetrahydrofuranmethyl groups introduce conformational flexibility absent in MNFO, which may alter binding kinetics in receptor interactions.

Mechanistic and Functional Insights

- Antiviral vs. Flavor Applications : Chlorophenyl/thiazole derivatives () rely on aromatic stacking for viral protein binding, while S336’s dimethoxybenzyl group interacts with taste receptors via hydrogen bonding . The target compound’s furan and morpholine groups may facilitate solubility but lack the steric bulk required for strong receptor engagement.

- Metabolism and Safety : Oxalamides with simple alkyl/aryl groups (e.g., S336) undergo hydrolysis and glucuronidation, yielding low toxicity . In contrast, halogenated or complex heterocycles (e.g., GMC-3) may generate reactive metabolites, necessitating detailed toxicological evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.